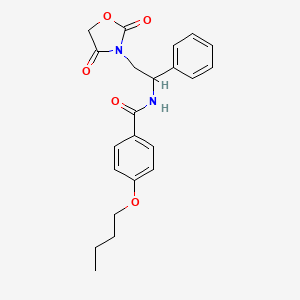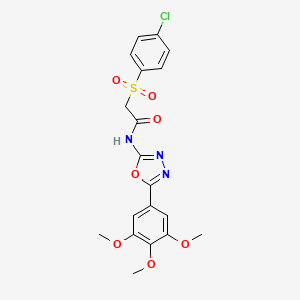
4-butoxy-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BDP-9066, and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of BDP-9066 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to a reduction in the growth and spread of cancer cells, as well as a reduction in inflammation and other immune-related processes.
Biochemical and Physiological Effects:
BDP-9066 has been found to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and immunomodulatory effects. In addition, BDP-9066 has been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDP-9066 in lab experiments is its low toxicity profile, which makes it a safe and effective compound to work with. However, one of the main limitations of using BDP-9066 is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are several future directions for research on BDP-9066, including further studies on its anti-tumor and anti-inflammatory effects, as well as its potential use in treating other immune-related disorders. In addition, there is also potential for further research on the synthesis and production of BDP-9066, with the aim of making it more accessible and cost-effective for use in scientific research.
Synthesis Methods
The synthesis of BDP-9066 involves several steps, including the reaction of 4-butoxybenzoyl chloride with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine in the presence of a base. The resulting compound is then subjected to further reactions to produce the final product.
Scientific Research Applications
BDP-9066 has been studied for its potential applications in a range of scientific research areas. One of the most promising areas of research is in the field of cancer treatment, where BDP-9066 has been found to have anti-tumor effects. In addition, BDP-9066 has also been studied for its potential use in treating inflammation and other immune-related disorders.
properties
IUPAC Name |
4-butoxy-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-2-3-13-28-18-11-9-17(10-12-18)21(26)23-19(16-7-5-4-6-8-16)14-24-20(25)15-29-22(24)27/h4-12,19H,2-3,13-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBGMTRAAAGRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2572824.png)
![2-[2-(2-Thienyl)ethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2572826.png)



![(3R,4R)-4-[(Dimethylamino)methyl]oxolan-3-ol](/img/structure/B2572833.png)
![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)


![N-isopentyl-2-(4-oxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2572839.png)

![5-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2572842.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)
